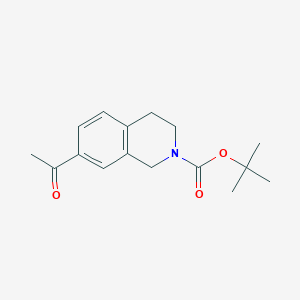

tert-Butyl 7-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Beschreibung

Eigenschaften

CAS-Nummer |

149353-74-2 |

|---|---|

Molekularformel |

C16H21NO3 |

Molekulargewicht |

275.34 g/mol |

IUPAC-Name |

tert-butyl 7-acetyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |

InChI |

InChI=1S/C16H21NO3/c1-11(18)13-6-5-12-7-8-17(10-14(12)9-13)15(19)20-16(2,3)4/h5-6,9H,7-8,10H2,1-4H3 |

InChI-Schlüssel |

XQDUJZWTJFNNGP-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C1=CC2=C(CCN(C2)C(=O)OC(C)(C)C)C=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von tert-Butyl-7-Acetyl-3,4-Dihydroisochinolin-2(1H)-carboxylat beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode könnte Folgendes umfassen:

Bildung des Isochinolinkernes: Dies kann durch die Pictet-Spengler-Reaktion erreicht werden, bei der ein aromatisches Aldehyd in Gegenwart eines Säure-Katalysators mit einem Amin reagiert.

Acetylierung: Die Einführung der Acetylgruppe kann unter Verwendung von Acetylchlorid oder Essigsäureanhydrid in Gegenwart einer Base erfolgen.

tert-Butyl-Schutz: Die Carboxylgruppe kann unter Verwendung von tert-Butylchlorformiat in Gegenwart einer Base wie Triethylamin geschützt werden.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren würden wahrscheinlich die Optimierung der oben genannten Syntheserouten beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltbelastung zu minimieren. Dazu könnte die Verwendung von Durchflussreaktoren und Prinzipien der grünen Chemie gehören.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie

Baustein: Wird als Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet.

Katalyse: Potenzieller Einsatz als Ligand in katalytischen Reaktionen.

Biologie

Medizin

Therapeutika: Für seine potenziellen therapeutischen Wirkungen bei der Behandlung verschiedener Krankheiten untersucht.

Industrie

Materialwissenschaften: Potenzieller Einsatz bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften.

Wirkmechanismus

Der Wirkmechanismus von tert-Butyl-7-Acetyl-3,4-Dihydroisochinolin-2(1H)-carboxylat hängt von seiner spezifischen Anwendung ab. In der pharmazeutischen Chemie könnte es mit bestimmten molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die beteiligten Wege könnten Signaltransduktionswege, Stoffwechselwege oder die Regulation der Genexpression umfassen.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that tert-butyl 7-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate exhibits several promising biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Antimicrobial Activity : The isoquinoline structure is often associated with antimicrobial properties. Compounds similar to this compound have demonstrated effectiveness against various bacterial strains.

- Antitumor Effects : There is growing interest in the potential of this compound as an antitumor agent. Its structural analogs have shown significant cytotoxicity against cancer cell lines, indicating that further exploration of this compound could yield valuable insights into cancer therapy .

Case Studies and Research Findings

A review of literature reveals various studies focusing on the applications and activities of this compound:

Table 1: Summary of Biological Activities

Notable Research Insights

In one study, the compound was evaluated for its anticancer properties against human cancer cell lines (HCT-116 and MCF-7). The results indicated that certain derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, showcasing its potential as a selective agent against cancer cells while sparing normal cells .

Another investigation highlighted its interaction with various proteins involved in metabolic pathways, suggesting that understanding these interactions could enhance therapeutic applications.

Wirkmechanismus

The mechanism of action of tert-Butyl 7-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional diversity of 7-substituted tetrahydroisoquinoline derivatives is vast. Below is a detailed comparison of tert-Butyl 7-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate with analogous compounds, focusing on substituents, synthesis, physical properties, and applications.

Key Differences in Properties and Reactivity

Electron Effects :

- The acetyl group is electron-withdrawing, reducing electron density at the 7-position compared to electron-donating groups like methoxy (7e) or hydroxy (CAS 188576-49-0). This impacts electrophilic substitution reactivity and stability under acidic conditions .

- Bromo and boronate derivatives (e.g., CAS 937048-76-5) are meta-directing, facilitating regioselective functionalization .

Physicochemical Properties: Lipophilicity: Acetyl and trifluoromethylbenzyl derivatives exhibit higher logP values than polar substituents (e.g., amino or hydroxy), enhancing membrane permeability . Solubility: Hydroxy and amino derivatives show improved aqueous solubility due to hydrogen-bonding capabilities .

Synthetic Utility :

- The acetyl group can undergo nucleophilic additions or serve as a directing group for further modifications, whereas bromo substituents enable cross-coupling reactions .

- tert-Butyl 7-boronate-... (CAS 937048-76-5) is pivotal in Suzuki reactions for introducing aryl/heteroaryl groups .

Table 2: Spectroscopic and Analytical Data

Notes:

- *HPLC data for the acetyl derivative estimated based on polarity trends; trifluoromethylbenzyl derivatives (7c) elute later (~30.1 min) due to increased hydrophobicity .

Biologische Aktivität

tert-Butyl 7-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C16H21NO3

- Molecular Weight : 275.34 g/mol

- CAS Number : 149353-74-2

The compound features a dihydroisoquinoline skeleton, which is often associated with various pharmacological effects including anti-inflammatory, analgesic, antitumor, and antimicrobial activities.

Biological Activities

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting its potential as a therapeutic agent for conditions like arthritis and other inflammatory diseases .

Antitumor Activity

The isoquinoline structure is known for its antitumor properties. Preliminary studies have shown that this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation. For instance, it has been reported to affect the PI3K/Akt pathway, which is crucial for cancer cell growth.

Antimicrobial Effects

This compound has also been studied for its antimicrobial activity. It exhibits inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Case Studies

- Anti-inflammatory Study : A study conducted on animal models showed that administration of this compound resulted in a significant reduction in paw edema compared to control groups. This suggests its efficacy in reducing inflammation in vivo .

- Antitumor Research : In vitro assays using human cancer cell lines demonstrated that this compound could reduce cell viability significantly at concentrations as low as 10 µM. The study indicated that the compound triggers apoptotic pathways leading to cancer cell death .

Comparative Analysis with Related Compounds

| Compound Name | Key Functional Groups | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Acetyl group | Anti-inflammatory | Tert-butyl ester |

| tert-Butyl 7-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate | Hydroxy group | Antimicrobial | Hydroxyl functionality |

| tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | Amino group | Potential antitumor | Amino functionality |

| tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate | Nitro group | Varies widely | Nitro functionality |

The biological activities of this compound can be attributed to its structural features that allow interaction with various biological targets:

- Protein Interaction : Initial studies suggest that the compound may interact with proteins involved in metabolic pathways. Understanding these interactions can help elucidate its therapeutic potential further.

- Cell Signaling Modulation : The compound appears to modulate key signaling pathways involved in inflammation and tumorigenesis, providing a basis for its use in treating related diseases .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing tert-Butyl 7-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves functionalization of the isoquinoline core. For example, bromo-substituted analogs (e.g., 7-bromo derivatives) are synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) using tert-butyl carbamate-protected intermediates . To introduce the acetyl group, a Friedel-Crafts acylation or metal-mediated coupling (e.g., with acetyl boronates) could be employed, leveraging the reactivity of the 7-position. Reaction optimization includes temperature control (e.g., microwave-assisted synthesis at 100°C ), solvent selection (e.g., THF or DMF), and stoichiometric ratios of catalysts (e.g., Pd(dppf)Cl₂) .

Q. How is the structure of this compound validated experimentally?

- Methodology : Structural confirmation relies on NMR (¹H, ¹³C, and DEPT for stereochemistry), high-resolution mass spectrometry (HREIMS), and HPLC for purity assessment. For example, analogs with trifluoromethyl or cyano substituents were characterized by distinct ¹⁹F-NMR signals and retention time shifts in reversed-phase HPLC . Comparative analysis with bromo or fluoro derivatives (e.g., CAS 258515-65-0 ) helps confirm substitution patterns.

Advanced Research Questions

Q. What methodologies are used to resolve contradictions in reactivity data for 7-substituted isoquinoline derivatives?

- Methodology : Discrepancies in reactivity (e.g., competing side reactions during acetylation) are addressed via kinetic studies and computational modeling (DFT). For instance, steric hindrance from the tert-butyl group may slow acylation at the 7-position, requiring elevated temperatures or Lewis acid catalysts (e.g., AlCl₃). Contrasting data between bromo and acetyl derivatives can be analyzed by comparing electronic effects (e.g., Hammett parameters) and substituent-directed regioselectivity .

Q. How do structural modifications at the 7-position impact the compound’s biological activity, and what assays are suitable for evaluation?

- Methodology : Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., 7-cyano, 7-methoxy) and testing their binding to targets like bromodomains (BRD7/9) or opioid receptors . Assays include:

- Enzyme inhibition : Fluorescence polarization or SPR for binding affinity.

- Cellular activity : Cytotoxicity (MTT assay) or gene expression profiling.

Substituent effects (e.g., acetyl vs. amino groups) are quantified using IC₅₀ values and molecular docking simulations .

Q. What experimental designs optimize the compound’s stability under physiological conditions?

- Methodology : Stability studies in PBS or simulated gastric fluid (pH 1.2–7.4) monitor degradation via LC-MS. For example, tert-butyl esters are prone to hydrolysis, so pro-drug strategies (e.g., masking the carboxylate) or formulation with cyclodextrins may enhance stability . Accelerated stability testing (40°C/75% RH) identifies degradation pathways (e.g., oxidation of the acetyl group) .

Q. How can computational tools predict the compound’s reactivity in novel synthetic pathways?

- Methodology : Density functional theory (DFT) calculates activation energies for proposed mechanisms (e.g., nucleophilic acyl substitution). Software like Gaussian or Schrödinger predicts regioselectivity in cross-coupling reactions . Retrosynthetic analysis using tools like Synthia or Reaxys identifies feasible routes for introducing the acetyl group while preserving the dihydroisoquinoline core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.